3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
Overview
Description
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that has gained significant interest in recent years due to its unique chemical properties and potential applications in scientific research. This compound is also known as PIPER, and it has been the focus of several studies exploring its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Convenient Synthesis Techniques
- A convenient preparation technique for 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine derivatives was developed, involving arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This method is significant in synthesizing benzo analogues of these compounds (Shevchuk et al., 2012).
Role in CGRP Receptor Antagonism
- The compound serves as a privileged substructure in CGRP receptor antagonists, with over 1000 unique antagonists featuring it. Efficient syntheses from various starting materials have been developed, highlighting its significance in the pharmaceutical field (Leahy et al., 2012).
Broad Applications in Medicinal Chemistry
- Imidazo[1,5-a]pyridine scaffolds, like 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine, have wide-ranging applications in medicinal chemistry, including roles in developing anticancer, antimicrobial, and antiviral agents. These scaffolds are also present in various marketed preparations, underscoring their therapeutic importance (Deep et al., 2016).
Pharmacological Properties
- The pharmacological properties of imidazo[1,5-a]pyridine derivatives have been extensively studied, revealing their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights their diverse applications in drug development (Enguehard-Gueiffier & Gueiffier, 2007).
Antiulcer Agent Development
- Certain 3-substituted imidazo[1,5-a]pyridines have been synthesized and investigated as potential antiulcer agents. Although not significantly antisecretory, some demonstrated good cytoprotective properties, offering new avenues in antiulcer medication research (Starrett et al., 1989).
Antimycobacterial Activity
- Novel imidazo[1,5-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant MTB strains, indicating their potential in treating tuberculosis (Lv et al., 2017).
properties
IUPAC Name |
3-piperidin-4-ylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVILMOUYVHPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611284 | |
Record name | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
CAS RN |
301221-44-3 | |
Record name | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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